

# SU-8000 material safety data sheet (MSDS)

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## Compound of Interest

Compound Name: SU-8000

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An In-depth Technical Guide to SU-8 Photoresist for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of SU-8, a widely used epoxy-based negative photoresist, tailored for researchers, scientists, and professionals in drug development who utilize microfabrication techniques. SU-8 is renowned for its ability to create high-aspect-ratio microstructures, making it an invaluable material in the fabrication of microfluidic devices, MEMS, and other micro- and nano-scale systems.

## Chemical Composition and Properties

SU-8 is a negative photoresist, meaning the areas exposed to UV radiation undergo cross-linking, becoming insoluble to the developer.<sup>[1]</sup> Its primary components are:

- **Epoxy Resin:** Bisphenol A Novolac epoxy is the fundamental polymer that forms the structure of the photoresist. The "8" in SU-8 refers to the average of eight epoxy groups per molecule, which enables a high degree of cross-linking.<sup>[1]</sup>
- **Solvent:** The epoxy resin is dissolved in an organic solvent. Common solvents include gamma-butyrolactone (GBL) or cyclopentanone.<sup>[1]</sup> The choice of solvent affects properties like drying time and coating quality.<sup>[2]</sup>
- **Photoacid Generator (PAG):** Typically, a triarylsulfonium hexafluoroantimonate salt is included at up to 10% by weight.<sup>[1]</sup> Upon exposure to UV radiation, the PAG releases a strong acid, which then catalyzes the polymerization of the epoxy resin during the subsequent baking step.<sup>[3][4]</sup>

The chemical structure of the SU-8 monomer is based on four bisphenol-A units.[\[5\]](#)

## Physical and Mechanical Properties of Cured SU-8

The properties of the final cured SU-8 structure are critical for the performance and reliability of fabricated devices. The tables below summarize key physical, mechanical, and electrical properties for two common series, SU-8 2000 and SU-8 3000.

Table 1: Mechanical Properties of SU-8 Photoresists[\[6\]](#)

| Property  | SU-8 2000 | SU-8 3000 |
|---|-----------|-----------|
| Softening point, DMA (°C)                                 | >200      | >200      |
| Thermal Stability in Nitrogen, onset/5% weight loss (°C)  | 315/370   | 315/370   |
| Thermal Stability in Air, onset/5% weight loss (°C)       | 305/355   | 305/355   |
| Young's Modulus (GPa)                                     | 4.4       | 4.95      |
| Coefficient of Thermal Expansion (CTE), below Tg (ppm/°C) | 52        | 52        |

All samples were hard-baked at 150°C for 30 minutes.

Table 2: Electrical Properties of SU-8 Photoresists[\[6\]](#)

| Property                                       | SU-8 2000            | SU-8 3000            |
|--|----------------------|----------------------|
| Dielectric Constant, 1 GHz, 50% RH             | 4.1                  | 3.2                  |
| Dielectric Loss, 1 GHz                         | 0.015                | 0.033                |
| Dielectric Strength (V/m)                      | 112                  | 115                  |
| Volume Resistivity ( $\Omega\cdot\text{cm}$ )  | $2.8 \times 10^{16}$ | $1.8 \times 10^{16}$ |
| Surface Resistivity ( $\Omega\cdot\text{cm}$ ) | $1.8 \times 10^{17}$ | $5.1 \times 10^{16}$ |

All samples were hard-baked at 150°C for 30 minutes.

## Experimental Protocol: SU-8 Photolithography

The standard processing of SU-8 involves a multi-step photolithography process. The specific parameters, such as bake times and exposure energy, are highly dependent on the desired film thickness and the specific SU-8 formulation being used.

### Substrate Preparation

Proper substrate preparation is crucial for good adhesion and process reliability.[\[3\]](#)[\[4\]](#)

- **Cleaning:** The substrate should be thoroughly cleaned to remove any organic and inorganic contaminants. This can be achieved through solvent cleaning (e.g., with acetone and isopropanol), or more rigorous methods like a piranha etch (a mixture of sulfuric acid and hydrogen peroxide).[\[4\]](#)[\[7\]](#)[\[8\]](#)
- **Dehydration Bake:** To ensure a dry surface, which promotes adhesion, the substrate is baked at a high temperature, typically 200°C for at least 5 minutes on a hotplate.[\[3\]](#)[\[4\]](#)[\[7\]](#)
- **Adhesion Promoter (Optional):** For some substrates, an adhesion promoter like OmniCoat can be applied prior to the SU-8 coating.[\[4\]](#)

### Spin Coating

SU-8 is applied to the substrate using a spin coater to achieve a uniform film of a desired thickness.

- **Dispense:** An appropriate amount of SU-8 is dispensed onto the center of the substrate. A general guideline is 1 mL of resist per inch of substrate diameter.[\[4\]](#)[\[8\]](#)
- **Spread Cycle:** The spin coater is ramped to a low speed (e.g., 500 rpm) for a short duration to allow the resist to spread across the substrate.[\[3\]](#)[\[4\]](#)
- **Spin Cycle:** The spinner is then ramped to the final spin speed, which determines the final film thickness. This speed is maintained for a set duration, typically 30 seconds.[\[3\]](#)[\[4\]](#)

The table below provides an example of the relationship between spin speed and film thickness for various SU-8 formulations.

Table 3: Spin Speed vs. Film Thickness for Selected SU-8 Resists[\[3\]](#)

| Product | Thickness (μm) @ 1000 rpm | Thickness (μm) @ 2000 rpm | Thickness (μm) @ 3000 rpm |
|---------|---------------------------|---------------------------|---------------------------|
| SU-8 2  | 2.5                       | 1.8                       | 1.5                       |
| SU-8 5  | 7                         | 5                         | 4                         |
| SU-8 10 | 15                        | 10                        | 8                         |
| SU-8 25 | 40                        | 25                        | 20                        |

## Soft Bake

After spin coating, the substrate is baked to evaporate the solvent and solidify the resist film.[\[3\]](#) This is a critical step for preventing stress and cracking.[\[9\]](#) A two-step bake on a leveled hotplate is often recommended.

- **Initial Bake:** The substrate is baked at 65°C.
- **Final Bake:** The temperature is then ramped up to 95°C.

The duration of each step depends on the film thickness. Thicker films require longer bake times.

Table 4: Recommended Soft Bake Times[3]

| Film Thickness (μm) | 65°C Bake Time (min) | 95°C Bake Time (min) |
|---------------------|----------------------|----------------------|
| 1.5 - 2.5           | 1                    | 2 - 3                |
| 4 - 8               | 2 - 3                | 5 - 7                |
| 10 - 20             | 3 - 5                | 10 - 15              |
| 20 - 50             | 5 - 7                | 20 - 30              |

## UV Exposure

The SU-8 coated substrate is exposed to UV light through a photomask to define the desired pattern. SU-8 is most sensitive to UV light with a wavelength of 365 nm (i-line).[1][3] The exposure dose is a critical parameter that depends on the film thickness.

Table 5: Recommended Exposure Energy[3]

| Film Thickness (μm) | Exposure Energy (mJ/cm²) |
|---------------------|--------------------------|
| 1.5 - 2.5           | 100 - 150                |
| 4 - 8               | 150 - 200                |
| 10 - 20             | 200 - 250                |
| 20 - 50             | 250 - 350                |

## Post Exposure Bake (PEB)

Following UV exposure, a post exposure bake is performed. This step thermally drives the acid-catalyzed cross-linking of the epoxy resin in the exposed regions.[3][4] Similar to the soft bake, a two-step process is recommended to minimize stress.

- Initial Bake: The substrate is baked at 65°C.

- Final Bake: The temperature is ramped to 95°C.

Table 6: Recommended Post Exposure Bake Times[3]

| Film Thickness (µm) | 65°C Bake Time (min) | 95°C Bake Time (min) |
|---------------------|----------------------|----------------------|
| 1.5 - 2.5           | 1                    | 2 - 3                |
| 4 - 8               | 1                    | 4 - 5                |
| 10 - 20             | 2 - 3                | 5 - 7                |
| 20 - 50             | 3 - 5                | 6 - 8                |

## Development

The unexposed regions of the SU-8 film are dissolved and removed using a developer solution. The recommended developer is SU-8 Developer (PGMEA).[3]

- Immersion: The substrate is immersed in the developer.
- Agitation: Gentle agitation is recommended, especially for thick films and high-aspect-ratio structures, to facilitate the removal of the unexposed resist.[4]
- Rinse and Dry: After development, the substrate is rinsed with isopropyl alcohol (IPA) and then dried with a stream of nitrogen.[4] A white film appearing during the IPA rinse indicates incomplete development.[4]

Table 7: Recommended Development Times[3]

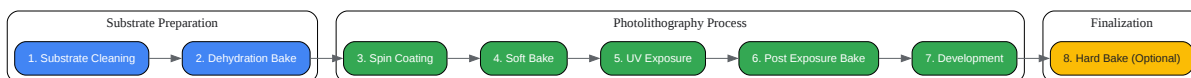
| Film Thickness (µm) | Development Time (min) |
|---------------------|------------------------|
| 1.5 - 2.5           | 1                      |
| 4 - 8               | 1 - 2                  |
| 10 - 20             | 2 - 4                  |
| 20 - 50             | 4 - 7                  |

## Hard Bake (Optional)

For applications where the SU-8 structure is a permanent part of the device, a final hard bake can be performed to further cross-link the polymer, enhancing its mechanical and thermal stability.[3][4] This is typically done at a temperature between 150°C and 200°C.[4]

## Workflow and Process Visualization

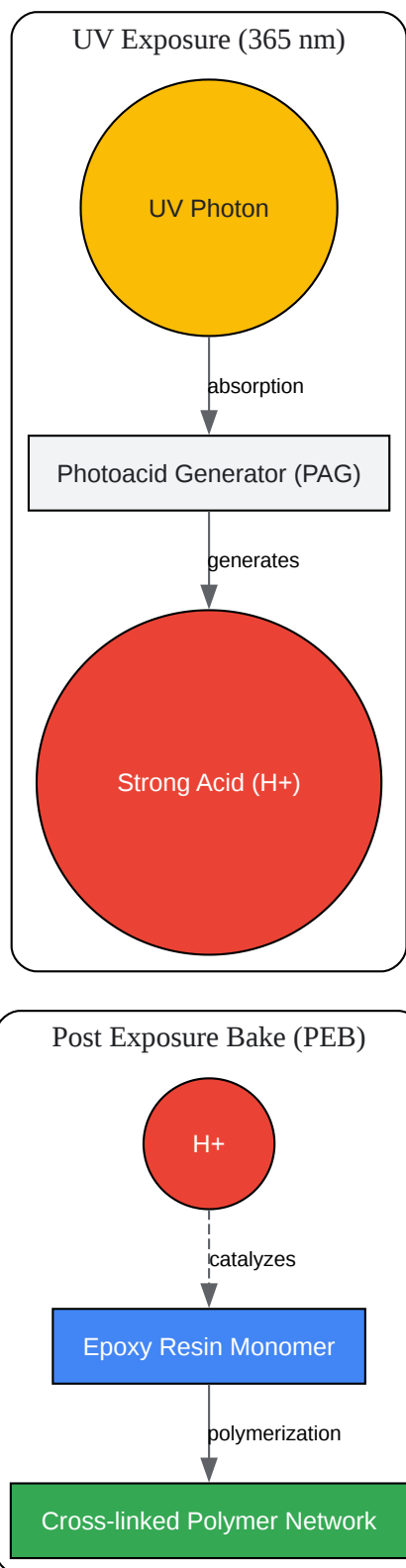
The following diagrams illustrate the key stages of the SU-8 photolithography process.



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Caption: SU-8 Photolithography Workflow.

This diagram outlines the sequential steps involved in fabricating microstructures using SU-8 photoresist, from initial substrate preparation to the final optional hard bake.



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Caption: SU-8 Photo-Activated Cross-Linking Mechanism.



This diagram illustrates the two-stage process of SU-8 cross-linking, initiated by UV exposure to generate an acid, which then catalyzes the polymerization of the epoxy resin during the post-exposure bake.

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